N-(2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-7-9-15(10-8-14)22-20(26)13-29-21-23-16(12-28-21)11-19(25)24-17-5-3-4-6-18(17)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXITWBBQSELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C21H21N3O3S2
- Molecular Weight : 427.5 g/mol
- CAS Number : 942001-58-3
The compound features a thiazole moiety, which is often associated with various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 3.105 | Induces apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 3.023 | Inhibits cell proliferation and induces cell cycle arrest |
The compound was shown to induce apoptosis in HepG2 cells, with a significant increase in active caspase-3 levels, indicating that it triggers programmed cell death mechanisms .
Mechanistic Insights
Mechanistic studies revealed that N-(2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide inhibits key signaling pathways involved in cancer progression:
- VEGFR-2 and AKT Inhibition : The compound demonstrated potent inhibitory effects on VEGFR-2 and AKT pathways, which are critical for tumor growth and survival.
- IC50 for VEGFR-2: 0.075 µM
- IC50 for AKT: 4.60 µM
These findings suggest that the compound may effectively disrupt angiogenesis and cellular survival mechanisms in tumors .
Study 1: Evaluation of Antiproliferative Effects
In a study evaluating various derivatives of thiazole compounds, N-(2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide was identified as one of the most promising candidates due to its selective toxicity towards cancer cells while sparing normal cells .
Study 2: Apoptosis Induction Mechanisms
Flow cytometric analysis showed that treatment with the compound resulted in significant cell cycle arrest at the S phase, with a notable accumulation of cells indicating disrupted proliferation . Additionally, apoptotic assays indicated a marked increase in both early and late apoptotic cells after treatment, reinforcing its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound and compound 39 () correlates with enhanced anti-cancer activity compared to ethoxy derivatives (), likely due to improved electronic effects and metabolic stability .
- Chloro/Sulfamoyl Groups : Chlorobenzylidene () and sulfamoylphenyl () substituents increase melting points (>250°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) but may reduce solubility .
Core Structure Impact: Thiazole vs. Triazole: Triazole-containing analogues () exhibit higher melting points (176–242°C) than thiazole derivatives, possibly due to increased aromatic stacking . Thio vs.
Biological Activity: Compound 39 () and the target compound share a 2-methoxyphenyl group, which is associated with superior anti-cancer activity compared to sulfamoylphenyl derivatives (e.g., compound 11 in , MGI%: 7% vs. 10% for methoxy-substituted analogues) .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions, similar to and , where thioether formation and acetamide coupling are critical .
- Lower yields in nitro-furyl-substituted compounds (, –58%) highlight challenges in handling electron-deficient intermediates .
Research Findings and Implications
- Anti-Cancer Potential: The 2-methoxyphenyl group is a critical pharmacophore, as seen in compound 39 (), which outperforms sulfamoyl and chlorophenyl analogues in MTT assays .
- Structural Optimization: Substituting the thiazole core with triazole () or quinazolinone () alters physicochemical properties but may require balancing solubility and target affinity .
- Synthetic Challenges : High-yield syntheses (e.g., 90% for compound 9, ) are achievable with optimized conditions, but functional group compatibility (e.g., nitro groups) remains a hurdle .
Q & A
Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. A general approach includes:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., glacial acetic acid, 2–4 hours) .
- Acetamide coupling : Reaction of the thiazole intermediate with activated carbonyl groups (e.g., chloroacetyl chloride) in the presence of bases like triethylamine .
- Functionalization : Introduction of the p-tolylamino and 2-methoxyphenyl groups via nucleophilic substitution or amidation reactions .
Key steps are monitored by TLC, and purification involves recrystallization from ethanol or chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the presence of methoxyphenyl (δ ~3.8 ppm for OCH3), thiazole protons (δ ~7.0–8.5 ppm), and acetamide carbonyl (δ ~165–170 ppm) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670–1710 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous thiazole-acetamide derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amidation steps, while acetic acid promotes cyclization .
- Catalyst use : Anhydrous AlCl3 or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency in thiazole and acetamide formation .
- Temperature control : Reflux (100–120°C) is critical for cyclization, but lower temperatures (~0°C) prevent side reactions during sensitive steps like azide substitutions .
- Purification : Gradient column chromatography (hexane:ethyl acetate) resolves closely related byproducts, as seen in analogous quinazolinone syntheses .
Q. How do structural modifications influence biological activity, and how can contradictions in data be resolved?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antimicrobial activity but reduce solubility, while methoxy groups improve bioavailability . Contradictions in activity data (e.g., varying IC50 values) may arise from assay conditions (e.g., bacterial strain variability) .
- SAR studies : Systematic substitution at the thiazole 4-position and acetamide N-aryl group can clarify bioactivity trends. For example, p-tolylamino groups show higher anti-inflammatory activity compared to unsubstituted analogs .
- Data validation : Cross-referencing in vitro results with computational docking (e.g., binding affinity to target enzymes) and in vivo models reduces false positives .
Q. What methodologies are recommended for analyzing stability and degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions, then analyze via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Kinetic stability assays : Monitor solubility and aggregation in PBS buffer (pH 7.4) over 24–72 hours using dynamic light scattering (DLS) .
- Metabolite profiling : Use liver microsomes or hepatocyte assays to detect oxidative metabolites (e.g., sulfoxidation of the thioether group) .
Methodological Considerations
- Contradiction handling : When spectral data conflicts (e.g., unexpected NMR shifts), repeat synthesis with deuterated solvents and compare to structurally validated analogs .
- Scale-up challenges : Pilot-scale reactions may require switching from reflux to microwave-assisted synthesis to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
